Risédronate de sodium hémi-pentahydraté

Vue d'ensemble

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

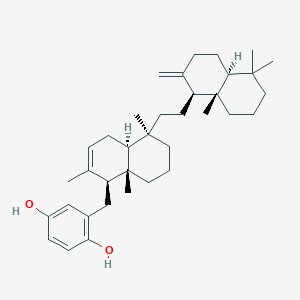

Risedronate sodium is a member of the pyridinyl class of bisphosphonates. It is mostly used as an antiresorptive agent. It can be used in treating and preventing postmenopausal and glucocorticoid-induced osteoporosis.

Applications De Recherche Scientifique

Traitement des maladies de résorption osseuse

Le risédronate de sodium hémi-pentahydraté est un bisphosphonate de troisième génération, qui est 5 000 fois plus puissant qu'un bisphosphonate de première génération . Il est l'un des médicaments de première intention les plus populaires disponibles pour la prévention et le traitement de l'ostéoporose . Cette maladie débilitante est estimée par la National Osteoporosis Foundation toucher 61 millions d'Américains âgés de 50 ans et plus d'ici 2020 .

Formulation en comprimés pour administration orale

Le risédronate est disponible sous forme de comprimé pour administration orale contenant l'équivalent de 5, 30, 35 ou 75 mg de risédronate de sodium anhydre sous forme d'hémi-pentahydrate . Ces comprimés sont utilisés dans le traitement des maladies de résorption osseuse.

Développement d'une formulation à libération retardée

En octobre 2010, un risédronate de deuxième génération dans une formulation à libération retardée a été approuvé par la U.S. Food and Drug Administration (FDA) . Cette formulation offre une nouvelle méthode d'administration pour les patients.

Défis analytiques pour la chromatographie liquide haute performance en phase inverse (RP-HPLC)

Le risédronate pose des défis analytiques pour la RP-HPLC en raison de la présence de deux groupes phosphonate polaires . Cela rend la rétention sur les colonnes RP couramment utilisées difficile . La propriété de chélation métallique du risédronate peut entraîner une mauvaise forme de pic et une récupération de l'analyte dans les systèmes qui ne sont pas sans métaux .

Dosage de la substance pharmaceutique active (API)

Le dosage de la substance pharmaceutique active (API) et la détermination de la présence d'impuretés et d'autres composés apparentés sont essentiels pour garantir que la formulation est sûre et efficace . La U.S. Pharmacopeia (USP) décrit une méthode de chromatographie ionique (IC) pour doser le risédronate dans la substance médicamenteuse et le produit .

Atténuation potentielle de l'emphysème pulmonaire

Une étude récente a exploré le potentiel des microsphères de risédronate de sodium-chitosane (CS) nébu lisables à induire l'apoptose des macrophages alvéolaires . L'inhalation de ces microsphères a été suggérée pour inhiber l'élargissement de l'espace aérien et la raréfaction pulmonaire après instillation d'élastase et réduire l'accumulation de macrophages dans le parenchyme alvéolaire . Cela pourrait être une approche prometteuse pour l'atténuation de l'emphysème pulmonaire .

Mécanisme D'action

Target of Action

Risedronate sodium hemi-pentahydrate primarily targets osteoclasts , which are cells responsible for bone resorption . By inhibiting these cells, it plays a crucial role in maintaining bone metabolism .

Mode of Action

Risedronate sodium hemi-pentahydrate acts as an antiresorptive agent . It has an affinity for hydroxyapatite crystals in bone and binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing risedronic acid which is then taken into osteoclasts by fluid-phase endocytosis .

Biochemical Pathways

The primary biochemical pathway affected by risedronate sodium hemi-pentahydrate is the bone resorption pathway . By inhibiting osteoclast-mediated bone resorption, it modulates bone metabolism and prevents the breakdown of bones .

Pharmacokinetics

It is absorbed in the intestinal tract, and the fraction of the dose absorbed is independent of the dose . The drug is distributed to bone, and the remainder of the dose is excreted in the urine .

Result of Action

The result of risedronate sodium hemi-pentahydrate’s action is the inhibition of bone resorption . This leads to a decrease in bone turnover and an overall increase in bone mass . It is indicated for the treatment of osteoporosis in men, treatment of Paget’s disease, treatment and prevention of osteoporosis in postmenopausal women, and treatment and prevention of glucocorticoid-induced osteoporosis .

Action Environment

The action of risedronate sodium hemi-pentahydrate can be influenced by various environmental factors. For instance, its absorption can be reduced by food or drink intake prior to dosing . Therefore, it is recommended to administer the drug at least 30 minutes before breakfast . Furthermore, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Risedronate sodium hemi-pentahydrate plays a crucial role in biochemical reactions by inhibiting osteoclast-mediated bone resorption. It has a high affinity for hydroxyapatite crystals in bone, which allows it to effectively bind to bone mineral surfaces . This compound interacts with enzymes such as farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway. By inhibiting this enzyme, risedronate sodium hemi-pentahydrate disrupts the synthesis of isoprenoid intermediates, which are essential for the function of small GTP-binding proteins .

Cellular Effects

Risedronate sodium hemi-pentahydrate affects various types of cells, particularly osteoclasts. It inhibits osteoclast activity, leading to reduced bone resorption and increased bone density . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in osteoclasts by disrupting the mevalonate pathway, which is crucial for the prenylation of small GTP-binding proteins . Additionally, risedronate sodium hemi-pentahydrate has been shown to affect alveolar macrophages, inducing apoptosis and reducing inflammation in pulmonary tissues .

Molecular Mechanism

The molecular mechanism of risedronate sodium hemi-pentahydrate involves its binding to bone hydroxyapatite and subsequent uptake by osteoclasts through fluid-phase endocytosis . Once inside the osteoclasts, it inhibits farnesyl pyrophosphate synthase, leading to a decrease in the production of geranylgeranyl pyrophosphate and farnesyl pyrophosphate . This inhibition disrupts the function of small GTP-binding proteins, ultimately leading to osteoclast apoptosis and reduced bone resorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of risedronate sodium hemi-pentahydrate have been observed to change over time. The compound is stable under physiological conditions and does not undergo significant degradation . Long-term studies have shown that risedronate sodium hemi-pentahydrate maintains its efficacy in reducing bone resorption and increasing bone density over extended periods . Prolonged use may lead to rare adverse effects such as osteonecrosis of the jaw and atypical femoral fractures .

Dosage Effects in Animal Models

In animal models, the effects of risedronate sodium hemi-pentahydrate vary with different dosages. At low doses, it effectively inhibits bone resorption without causing significant adverse effects . At high doses, it can lead to toxic effects such as hypocalcemia and gastrointestinal irritation . Studies have shown that the optimal dosage for achieving therapeutic effects while minimizing adverse effects is around 35 mg per week .

Metabolic Pathways

Risedronate sodium hemi-pentahydrate is not metabolized by the liver and does not induce or inhibit hepatic microsomal enzymes . It is primarily excreted unchanged in the urine . The compound’s interaction with the mevalonate pathway, specifically the inhibition of farnesyl pyrophosphate synthase, plays a significant role in its therapeutic effects .

Transport and Distribution

Risedronate sodium hemi-pentahydrate is absorbed in the upper gastrointestinal tract and has a bioavailability of approximately 0.63% . It is distributed primarily to bone, where it binds to hydroxyapatite crystals . The compound has a steady-state volume of distribution of 6.3 L/kg and is approximately 24% bound to plasma proteins . Preclinical studies have shown that about 60% of the administered dose is distributed to bone, with the remainder excreted in the urine .

Subcellular Localization

Risedronate sodium hemi-pentahydrate localizes primarily to bone tissue, where it exerts its antiresorptive effects . It targets osteoclasts and induces apoptosis by disrupting the mevalonate pathway . Additionally, studies have shown that risedronate sodium hemi-pentahydrate can be delivered to alveolar macrophages via nebulizable microspheres, suggesting potential therapeutic applications in pulmonary diseases .

Propriétés

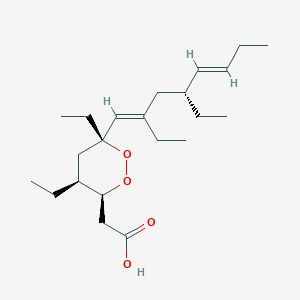

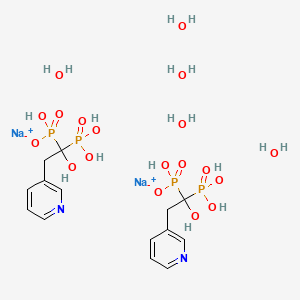

IUPAC Name |

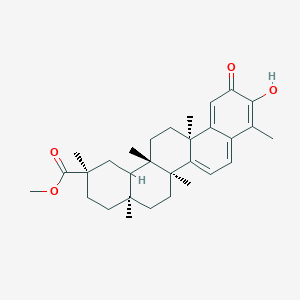

disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFDYHPNTXOPPO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2Na2O19P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329003-65-8 | |

| Record name | Risedronate sodium hemi-pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RISEDRONATE SODIUM HEMI-PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of Risedronate sodium hemipentahydrate, and how is this compound typically produced?

A1: Risedronate sodium hemipentahydrate is represented by the chemical formula C7H10NNaO7P2(H2O)2.5 []. A novel production method utilizes 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and a risedronate aqueous solution to generate the final compound [].

Q2: Are there any analytical techniques used to characterize Risedronate sodium hemipentahydrate?

A2: Yes, powder X-ray diffraction has been used to analyze the structural properties of Risedronate sodium hemipentahydrate [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)

![(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1250835.png)